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Core Science & Biosynthesis

Foundational

Structural properties and stereochemistry of 9-cis-retinyl linoleate

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of 9-cis-Retinyl Linoleate Abstract 9-cis-Retinyl linoleate is a specific ester of vitamin A, composed of the 9-cis isomer of retinol and the o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of 9-cis-Retinyl Linoleate

Abstract

9-cis-Retinyl linoleate is a specific ester of vitamin A, composed of the 9-cis isomer of retinol and the omega-6 fatty acid, linoleic acid. This molecule holds significant interest for researchers in ophthalmology, oncology, and metabolic diseases due to its role as a biological precursor to 9-cis-retinal and 9-cis-retinoic acid, the latter being a high-affinity ligand for the Retinoid X Receptor (RXR).[1][2][3] The stereochemistry of its polyene chain and fatty acid tail dictates its three-dimensional structure, which in turn governs its physicochemical properties, metabolic fate, and biological activity. This guide provides a comprehensive technical overview of the structural and stereochemical features of 9-cis-retinyl linoleate and outlines the critical analytical methodologies required for its unambiguous characterization, tailored for scientists in drug discovery and development.

Molecular Architecture

The structure of 9-cis-retinyl linoleate (Molecular Formula: C₃₈H₆₀O₂; Molecular Weight: 548.88 g/mol ) is best understood by examining its constituent parts: the retinoid head and the fatty acid tail, joined by an ester linkage.[4]

The 9-cis-Retinol Moiety

The retinoid portion consists of a β-ionone ring and a conjugated tetraene side chain. The defining feature is the geometric configuration of the double bond at the C9 position. In 9-cis-retinol, this bond has a cis (or Z for Zusammen) configuration, which introduces a significant bend in the polyene chain compared to its all-trans counterpart.[5] The remaining double bonds in the acyclic chain retain a trans (E for Entgegen) configuration. This specific isomeric form is crucial for its biological function, particularly its metabolic conversion to ligands that activate the RXR pathway.[3]

The Linoleate Moiety

Linoleic acid is an 18-carbon polyunsaturated omega-6 fatty acid. Its structure is characterized by two cis double bonds at the C9 and C12 positions. These cis bonds introduce kinks into the otherwise flexible acyl chain, preventing it from adopting a linear conformation. This non-linear structure is fundamental to the fluidity of biological membranes where such fatty acids are incorporated.

The Ester Linkage

The retinol and linoleic acid moieties are covalently joined via an ester bond. This linkage is formed between the primary alcohol group (-CH₂OH) of 9-cis-retinol and the carboxylic acid group (-COOH) of linoleic acid. This esterification increases the molecule's lipophilicity, making it suitable for storage in lipid bodies within cells, such as the retinyl ester storage structures in the retinal pigment epithelium (RPE).[6]

cluster_retinoid 9-cis-Retinoid Moiety cluster_ester Linkage cluster_linoleate Linoleate Moiety r_ring β-Ionone Ring r_chain Polyene Chain (2E, 4E, 6Z, 8E) r_ring->r_chain C6-C7 ester Ester Bond -C(=O)O- r_chain->ester Esterification Site l_chain Acyl Chain (18:2) (9Z, 12Z) ester->l_chain

Fig. 1: Key structural components of 9-cis-retinyl linoleate.

Stereochemistry and Conformational Analysis

The precise three-dimensional shape of 9-cis-retinyl linoleate is dictated by the fixed geometry of its double bonds.

  • Retinoid Chain: The full IUPAC name for the retinoid portion of the ester is [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl].[7] The critical "6Z" designation (corresponding to the common "9-cis" nomenclature) forces a bend in the molecule's core.

  • Linoleate Chain: The linoleate portion is designated as (9Z,12Z)-octadeca-9,12-dienoate, with the two cis bonds creating a curved conformation.[7]

This combination of bends and kinks results in a complex, non-planar molecular shape. This stereochemistry is not merely a structural footnote; it is the primary determinant of the molecule's ability to be recognized and processed by specific enzymes, such as retinyl ester hydrolases, and its capacity to serve as a precursor for the biologically active 9-cis-retinal.[8][9]

Structural Elucidation and Analytical Characterization

Unambiguous identification and quantification of 9-cis-retinyl linoleate, particularly within complex biological mixtures, requires a multi-faceted analytical approach. Due to the molecule's sensitivity to light, heat, and oxidation, all procedures must be performed under dim red light and nitrogen or argon atmosphere where possible.[6]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating retinyl ester isomers.[10][11] The choice between normal-phase and reverse-phase chromatography depends on the analytical goal.

This method excels at separating geometric isomers (e.g., 9-cis vs. all-trans) based on subtle differences in their interaction with a polar stationary phase.[12][13]

  • Column: Silica-based column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).[13]

  • Mobile Phase: An isocratic mixture of a non-polar solvent with a small percentage of a polar modifier (e.g., 0.4% 2-propanol in hexane).[13]

  • Flow Rate: 1.5-2.0 mL/min.[13]

  • Detection: UV detector set to 325 nm, the characteristic absorbance maximum for retinoids.[13]

  • Rationale: The polar hydroxyl groups on the silica stationary phase interact differently with the slightly different dipole moments of the various retinoid isomers, allowing for their separation. The all-trans isomer typically elutes last among the common isomers.[12]

This is a robust method for quantifying total retinyl esters in complex samples like tissue homogenates or serum, where separation is based on hydrophobicity.[10][14]

  • Sample Preparation: Perform a liquid-liquid extraction (e.g., with hexane after protein precipitation with ethanol) to isolate lipids from the aqueous biological matrix.[11]

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm).[13]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape. A typical gradient might start with 89% acetonitrile / 11% water and ramp to 100% acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV (325 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[13][15]

  • Rationale: The hydrophobic C18 stationary phase retains the highly lipophilic retinyl esters. Elution order is primarily determined by overall hydrophobicity, with different fatty acid esters being separable.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Homogenize Tissue Homogenization or Serum Sample Extract Liquid-Liquid Extraction (e.g., Hexane) Homogenize->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Inject Autosampler Injection Concentrate->Inject Separate Chromatographic Column (Normal or Reverse Phase) Inject->Separate Detect UV or MS Detector Separate->Detect Analyze Chromatogram Integration & Quantification Detect->Analyze

Fig. 2: General workflow for the HPLC analysis of retinyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • 2D Spectra Acquisition: To resolve ambiguities, acquire a suite of 2D experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is critical for assembling the molecular backbone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. A strong NOE between the proton at C8 and the methyl protons at C5 would confirm the 6-s-cis conformation of the β-ionone ring, while specific correlations across the C9=C10 double bond confirm its cis geometry.[16]

  • Rationale: This combination of experiments allows for the complete and unambiguous assignment of every proton and carbon signal, providing definitive proof of both the connectivity and the stereochemistry of the molecule.[18]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale / Key Correlations
Retinoid C15-H₂ (Ester)~4.61~61.1Signal is a doublet, shifted downfield due to the ester oxygen.[16]
Retinoid C10-H~6.03~125.7Olefinic proton adjacent to the cis bond.[16]
Retinoid C7-H / C8-H~6.84 - 7.02~129-139Complex multiplet region for conjugated olefinic protons.[16]
Linoleate C9/10/12/13-H~5.3-5.4~128-130Characteristic region for cis-olefinic protons in fatty acids.
Linoleate C11-H₂~2.77~25.6Bis-allylic protons, a key diagnostic signal for polyunsaturated fatty acids.
Retinoid C20-CH₃ (at C13)~1.79~12.5Methyl group on the polyene chain.[16]
β-Ionone Ring C16/17-CH₃~1.10~29.2Gem-dimethyl protons on the ring.[16]
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for key structural features of 9-cis-retinyl linoleate, based on published data for 9-cis-retinyl acetate in C₆D₆ and linoleic acid.[16][17]
Mass Spectrometry (MS)

LC-MS is a powerful tool for sensitive detection and quantification.[15] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for retinoids as it is a soft ionization technique suitable for relatively nonpolar compounds.[19]

  • LC System: Couple a reverse-phase HPLC system (as described in 4.1) to the mass spectrometer.

  • Ionization Source: Utilize an APCI source in positive ion mode.[19]

  • MS Analysis: Perform Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest specificity.

    • Parent Ion: Monitor for the protonated molecule [M+H]⁺ at m/z 549.5.

    • Fragment Ion: A characteristic fragment corresponds to the loss of the linoleate tail, resulting in the 9-cis-retinyl carbocation at m/z 269.2.[19] The transition from m/z 549.5 → 269.2 is a highly specific signature for retinyl esters.

  • Rationale: MRM provides exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion fragmentation, allowing for accurate quantification even at very low levels in complex biological samples.[15][19]

Conclusion

The structural and stereochemical identity of 9-cis-retinyl linoleate is defined by the specific cis configuration of three double bonds within its retinoid and linoleate moieties. This precise geometry creates a unique three-dimensional architecture that is fundamental to its biological role as a metabolic precursor and storage form of vitamin A. For researchers and drug development professionals, a rigorous and integrated analytical strategy is paramount for its characterization. This strategy must leverage the isomer-resolving power of normal-phase HPLC, the quantitative robustness of reverse-phase LC-MS/MS, and the definitive structural proof provided by advanced NMR spectroscopy.

References

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Bridges, C. D., & Fong, S. L. (1980). High-pressure liquid chromatography of fatty acid esters of retinol isomers. Investigative Ophthalmology & Visual Science, 19(10), 1233-1238. Retrieved from [Link]

  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology, 652, 55-69. Retrieved from [Link]

  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology, 652, 55-69. Retrieved from [Link]

  • Gundert, T. F., & Wyss, R. (2003). Chromatographic analysis of endogenous retinoids in tissues and serum. Journal of Chromatography B, 787(1), 1-20. Retrieved from [Link]

  • Maeda, A., Saperstein, D. A., & Palczewski, K. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science, 50(1), 322-333. Retrieved from [Link]

  • Maeda, A., et al. (2009). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65(-/-) Mice. Investigative Ophthalmology & Visual Science, 50(9), 4373-4382. Retrieved from [Link]

  • Moise, A. R., et al. (2016). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. ACS Catalysis, 6(11), 7549-7557. Retrieved from [Link]

  • Maeda, A., Saperstein, D. A., & Palczewski, K. (2009). Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice. Investigative Ophthalmology & Visual Science, 50(1), 322-333. Retrieved from [Link]

  • Rühl, R., et al. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition Reviews, 76(12), 893-907. Retrieved from [Link]

  • Van Hooser, J. P., et al. (2002). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences, 99(12), 8345-8350. Retrieved from [Link]

  • Eckhoff, C., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The Journal of Lipid Research, 37(7), 1475-1484. Retrieved from [Link]

  • Zhou, J., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 15(16), 1415-1422. Retrieved from [Link]

  • 9-cis-Retinol. (n.d.). PubChem. Retrieved from [Link]

  • Otero, M. P., et al. (2002). Stereoselective Synthesis of Annular 9-cis-Retinoids and Binding Characterization to the Retinoid X Receptor. The Journal of Organic Chemistry, 67(17), 5876-5882. Retrieved from [Link]

  • Tzakos, A. G., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3632. Retrieved from [Link]

  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. (n.d.). SCIEX Technical Note. Retrieved from [Link]

  • Boehm, M. F., et al. (1994). Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. Journal of Medicinal Chemistry, 37(3), 408-414. Retrieved from [Link]

  • vitamin a acetate. (2022). NP-MRD. Retrieved from [Link]

  • Mertz, J. R., et al. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, 39(23), 6823-6831. Retrieved from [Link]

  • Maeda, A., et al. (2009). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. Investigative Ophthalmology & Visual Science, 50(9), 4373-4382. Retrieved from [Link]

  • 9-cis-Retinol. (2011). FooDB. Retrieved from [Link]

  • Levin, A. A., et al. (1992). 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. Nature, 355(6358), 359-361. Retrieved from [Link]

  • Kim, J. H., et al. (2013). Complete NMR assignment of retinal and its related compounds. Magnetic Resonance in Chemistry, 51(10), 684-688. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution LC-MS/MS Profiling of 9-cis-Retinyl Linoleate and Its Downstream Metabolites

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocol Introduction & Biological Context 9-cis-Retinyl linoleate is a specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocol

Introduction & Biological Context

9-cis-Retinyl linoleate is a specialized, highly lipophilic storage form of vitamin A. While all-trans-retinyl esters dominate the hepatic stellate cell lipid droplets, 9-cis-retinyl esters serve as a crucial, localized reservoir for the generation of 9-cis-retinoic acid (alitretinoin) . Unlike all-trans-retinoic acid, which exclusively binds Retinoic Acid Receptors (RARs), 9-cis-retinoic acid is a high-affinity pan-agonist for both RARs and Retinoid X Receptors (RXRs), making its metabolic pathway a critical target in oncology, dermatology, and metabolic drug development.

Quantifying this cascade presents a tripartite analytical challenge:

  • Extreme Photosensitivity: Retinoids undergo rapid cis-trans photoisomerization under standard laboratory lighting.

  • Geometric Isomerism: The 9-cis, 13-cis, and all-trans isomers possess identical molecular weights and similar fragmentation patterns, necessitating advanced chromatographic resolution.

  • Divergent Ionization: Highly non-polar retinyl esters (like linoleate) exhibit poor Electrospray Ionization (ESI) efficiency compared to their polar retinoic acid metabolites.

As an application scientist, I have structured this guide to address the fundamental physical chemistry of retinoids, ensuring that every experimental choice is logically sound, empirically validated, and designed to yield reproducible absolute quantification.

MetabolicPathway A 9-cis-Retinyl Linoleate (Storage Ester) B 9-cis-Retinol (Transport/Intermediate) A->B Hydrolysis (REH) C 9-cis-Retinal (Aldehyde Precursor) B->C Oxidation (RDH) D 9-cis-Retinoic Acid (Active RXR Ligand) C->D Oxidation (RALDH) E 4-oxo-9-cis-Retinoic Acid (Oxidized Metabolite) D->E CYP26A1 Oxidation

Metabolic cascade of 9-cis-retinyl linoleate into active nuclear receptor ligands.

Analytical Rationale & Causality (E-E-A-T)

To build a robust assay, we must move beyond merely following steps and understand the causality behind the methodology.

Why Amber Light? (Mitigating Photoisomerization)

Photons in the UV and blue-light spectrum (<500 nm) excite the conjugated polyene chain of retinoids, lowering the activation energy required for cis-trans isomerization. Exposure to standard white light will artificially inflate all-trans-retinoid levels while depleting the 9-cis pools. Causality-driven rule: All sample preparation, extraction, and LC vial storage must be conducted under >500 nm amber/yellow lighting[1].

Why a C30 Stationary Phase? (Resolving Geometric Isomers)

Standard C18 columns often fail to baseline-resolve 9-cis, 13-cis, and all-trans isomers. Because these isomers share identical Multiple Reaction Monitoring (MRM) transitions, chromatographic separation is the only way to ensure specificity. Causality-driven rule: A C30 (triacontyl) polymeric reversed-phase column is mandatory. The rigid, highly ordered C30 alkyl chains provide superior shape selectivity, effectively distinguishing the "bent" spatial configuration of 9-cis-retinoids from the linear all-trans forms[2].

Dual Ionization Strategy: APCI vs. ESI

Retinyl linoleate lacks easily ionizable functional groups and is highly lipophilic, leading to severe ion suppression in ESI. Causality-driven rule: Atmospheric Pressure Chemical Ionization (APCI) is utilized for the intact ester. APCI promotes predictable in-source fragmentation, stripping the linoleate moiety to yield a highly stable retinol backbone ion ([M+H-fatty acid-H2O]⁺ at m/z 269.2)[2][3]. Conversely, the downstream metabolites (retinoic acids) are polar and ionize efficiently in ESI positive mode[4].

Experimental Workflow & Protocol

Workflow N1 1. Tissue Lysis (Amber Light) N2 2. LLE Extraction (Hexane/EtOAc) N1->N2 N3 3. N2 Drying & Reconstitution N2->N3 N4 4. C30 UHPLC Separation N3->N4 N5 5. MS/MS (APCI/ESI) N4->N5

End-to-end analytical workflow for retinoid extraction and LC-MS/MS quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (Strict Amber Light)

  • Lysis & Stabilization: Homogenize 20–50 mg of tissue in 500 µL of ice-cold PBS containing 10 µg/mL Butylated Hydroxytoluene (BHT) to prevent lipid auto-oxidation.

  • Isotopic Spiking: Immediately spike the homogenate with 10 µL of a stable isotope-labeled internal standard (SIL-IS) mix (e.g., Retinoic Acid-d5 and Retinyl Acetate-d5 at 100 nM). Note: Adding the IS before extraction is a critical self-validating step to correct for subsequent extraction losses.

  • Protein Precipitation: Add 500 µL of ice-cold LC-MS grade Acetonitrile. Vortex for 30 seconds.

Phase 2: Liquid-Liquid Extraction (LLE)

  • Partitioning: Add 2.0 mL of Hexane:Ethyl Acetate (80:20, v/v). The non-polar hexane efficiently partitions the retinyl linoleate, while the ethyl acetate ensures quantitative recovery of the polar retinoic acid metabolites[1].

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Drying: Carefully transfer the upper organic layer to a silanized amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Acetonitrile (50:50, v/v). Vortex, sonicate for 1 minute, and transfer to an amber LC vial with a glass insert.

Instrumental Parameters & Data Presentation

UHPLC Chromatographic Conditions

Separation is performed using a Waters Acquity UHPLC system coupled to a C30 column (e.g., YMC Carotenoid C30, 3 µm, 150 × 2.1 mm).

Table 1: Optimized C30 Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Methanol + 0.1% Formic Acid)
0.0 0.4 30 70
5.0 0.4 15 85
12.0 0.4 0 100
18.0 0.4 0 100
18.1 0.4 30 70

| 22.0 | 0.4 | 30 | 70 (Re-equilibration) |

Mass Spectrometry (MRM) Parameters

Detection is executed on a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo TSQ Altis). Due to ionization differences, polarity switching or parallel ESI/APCI sources (if available) are utilized.

Table 2: MRM Transitions for 9-cis-Retinoids and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Collision Energy (eV)
9-cis-Retinyl Linoleate 269.2* 123.1 APCI (+) 27
9-cis-Retinol 269.2 93.1 ESI (+) 20
9-cis-Retinal 285.2 161.1 ESI (+) 22
9-cis-Retinoic Acid 301.2 205.1 ESI (+) 18
4-oxo-9-cis-Retinoic Acid 315.2 271.1 ESI (+) 20

| Retinoic Acid-d5 (IS) | 306.2 | 210.1 | ESI (+) | 18 |

*Analyzed via in-source fragmentation. The intact ester (m/z 549.5) loses the linoleate moiety in the APCI source to form the highly abundant m/z 269.2 retinol backbone, which is then selected in Q1 for subsequent fragmentation[3].

The Self-Validating System (Quality Control)

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system through three mandatory QC gates:

  • System Suitability Test (SST): Before running biological samples, inject a geometric isomer resolution mix containing all-trans, 9-cis, and 13-cis retinoic acid. The batch is only permitted to proceed if the chromatographic resolution ( Rs​ ) between the 9-cis and 13-cis peaks is >1.5 .

  • Matrix Suppression Assessment: Post-column infusion of the SIL-IS during a blank matrix injection must be performed to map zones of ion suppression. Ensure that the retention times of 9-cis-retinyl linoleate and 9-cis-retinoic acid do not co-elute with major phospholipid suppression zones.

  • Procedural Blanks: A water blank subjected to the entire LLE process must be run every 10 samples to prove the absence of carryover or auto-oxidation artifacts generated during the sample prep phase.

References

  • Title: Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry Source: Analytical Chemistry (2008) URL: [Link]

  • Title: A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS Source: Journal of Lipid Research (2012) URL: [Link]

  • Title: An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters Source: Analytical Biochemistry (2014) URL: [Link]

  • Title: Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation Source: Analytical Chemistry (2006) URL: [Link]

Sources

Application

Application Notes and Protocols: In Vitro Cell Culture Assays Using 9-cis-Retinyl Linoleate

Introduction: The Promise of a Pro-Drug Approach in Retinoid Research Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of cellular processes, including proliferation, differ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Pro-Drug Approach in Retinoid Research

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their therapeutic potential is actively being explored in fields as diverse as oncology and dermatology. The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4][5] All-trans-retinoic acid (atRA) is a well-known ligand for RARs, while 9-cis-retinoic acid (9-cis-RA) has the unique ability to activate both RARs and RXRs.[6][7][8] This dual activity makes 9-cis-RA a particularly potent signaling molecule.

However, the direct application of 9-cis-RA in cell culture can be challenging due to its potential for isomerization and degradation, particularly when exposed to light.[9] To circumvent these stability issues and to provide a more physiologically relevant delivery system, researchers are increasingly turning to pro-drug strategies. 9-cis-retinyl linoleate, a retinyl ester, represents such a pro-drug.[10] It is a more stable precursor that can be taken up by cells and subsequently metabolized to the active 9-cis-RA, allowing for a sustained and controlled release of the active compound.[11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 9-cis-retinyl linoleate in a variety of in vitro cell culture assays. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation and troubleshooting.

Scientific Underpinnings: From Ester to Active Ligand

The biological activity of 9-cis-retinyl linoleate is entirely dependent on its intracellular conversion to 9-cis-retinoic acid. This metabolic process is a critical consideration in experimental design.

The Conversion Pathway

Cellular enzymes, such as retinyl ester hydrolases, cleave the ester bond of 9-cis-retinyl linoleate, releasing 9-cis-retinol.[11] This is followed by a two-step oxidation process, first to 9-cis-retinal and then to the biologically active 9-cis-retinoic acid.[11] This active metabolite can then translocate to the nucleus and bind to RARs and RXRs.[13][14]

Activation of Nuclear Receptors and Downstream Signaling

Ligand-bound RAR/RXR heterodimers and RXR/RXR homodimers act as transcription factors, binding to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[13][15] This binding modulates the transcription of genes involved in a multitude of cellular functions. The ability of 9-cis-RA to activate both RAR and RXR pathways allows it to regulate a broader and potentially more potent set of downstream genes compared to RAR-specific ligands.[5][16]

Signaling Pathway of 9-cis-Retinyl Linoleate

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RL 9-cis-Retinyl Linoleate 9_cis_ROH 9-cis-Retinol 9_cis_RL->9_cis_ROH Cellular Uptake & Retinyl Ester Hydrolase 9_cis_RAL 9-cis-Retinal 9_cis_ROH->9_cis_RAL Oxidation 9_cis_RA 9-cis-Retinoic Acid 9_cis_RAL->9_cis_RA Oxidation RXR_RAR RXR/RAR Heterodimer 9_cis_RA->RXR_RAR RXR_RXR RXR/RXR Homodimer 9_cis_RA->RXR_RXR RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE RXR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Caption: Intracellular conversion and signaling of 9-cis-retinyl linoleate.

Core Application Protocols

The following protocols are designed to be robust and adaptable to a variety of cell lines and research questions. It is crucial to optimize conditions for your specific experimental system.

A. Cell Proliferation/Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][19]

Materials
  • 9-cis-Retinyl Linoleate (appropriate vendor)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 9-cis-retinyl linoleate in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic (typically ≤ 0.1%).[8]

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 9-cis-retinyl linoleate. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[17][19]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, or until purple precipitate is visible.[17][19]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently with a pipette to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement: Incubate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. A decrease in absorbance indicates a reduction in cell proliferation or an increase in cytotoxicity.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control (0.1% DMSO)01.25 ± 0.08100%
9-cis-Retinyl Linoleate11.18 ± 0.0694.4%
9-cis-Retinyl Linoleate100.85 ± 0.0568.0%
9-cis-Retinyl Linoleate500.42 ± 0.0333.6%
9-cis-Retinyl Linoleate1000.21 ± 0.0216.8%
B. Assessment of Adipocyte Differentiation: Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, making it an excellent tool for visualizing and quantifying lipid accumulation in differentiated adipocytes.[21][22]

Materials
  • 9-cis-Retinyl Linoleate

  • Adipogenic induction and maintenance media (cell-line specific)

  • 10% Formalin

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (e.g., 3 parts stock to 2 parts water, filtered)[21]

  • 60% Isopropanol

  • Hematoxylin (optional, for counterstaining nuclei)

  • 6-well or 12-well tissue culture plates

  • Phase-contrast microscope

Protocol
  • Cell Culture and Induction: Plate pre-adipocytes (e.g., 3T3-L1 cells) and grow to confluence. Induce differentiation using an appropriate adipogenic cocktail, including 9-cis-retinyl linoleate at various concentrations, for a specified period (typically several days).

  • Fixation: Wash the cells gently with PBS and then fix with 10% formalin for at least 30-60 minutes at room temperature.[21]

  • Rinsing and Dehydration: Remove the formalin and wash the cells with water. Add 60% isopropanol to each well and incubate for 2-5 minutes.[21]

  • Oil Red O Staining: Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cell monolayer. Incubate for 10-20 minutes at room temperature.[21]

  • Washing: Carefully remove the staining solution and wash the cells multiple times with water until the excess stain is removed.

  • Counterstaining (Optional): If desired, stain the nuclei with hematoxylin for 1 minute, followed by several washes with water.

  • Visualization: Add water to the wells to prevent the cells from drying out and visualize the lipid droplets (stained red) under a phase-contrast microscope.

Quantitative Analysis

For a quantitative assessment, the Oil Red O stain can be eluted from the cells and the absorbance measured.

  • After the final wash, completely dry the wells.

  • Add 100% isopropanol to each well and incubate on a shaker for 15 minutes to elute the dye.[23]

  • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.[22]

Treatment GroupConcentration (µM)Absorbance (510 nm) (Mean ± SD)Fold Change vs. Control
Undifferentiated Control00.12 ± 0.021.0
Differentiated Control (No Retinoid)00.89 ± 0.077.4
9-cis-Retinyl Linoleate11.15 ± 0.099.6
9-cis-Retinyl Linoleate101.52 ± 0.1112.7
C. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[26] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[25][26]

Materials
  • 9-cis-Retinyl Linoleate

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10X)

  • Flow cytometer

Protocol
  • Cell Treatment: Culture cells and treat with 9-cis-retinyl linoleate at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and pellet by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation

The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V and PI for each cell. The cell population can be divided into four quadrants:

  • Lower-Left (Annexin V-/PI-): Viable cells

  • Lower-Right (Annexin V+/PI-): Early apoptotic cells[25]

  • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells[25]

  • Upper-Left (Annexin V-/PI+): Necrotic cells (less common)

Treatment GroupConcentration (µM)% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)
Vehicle Control (0.1% DMSO)095.2%2.1%2.7%
9-cis-Retinyl Linoleate1085.6%8.3%6.1%
9-cis-Retinyl Linoleate5052.3%25.4%22.3%
9-cis-Retinyl Linoleate10021.8%48.9%29.3%
Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow start Seed and Culture Cells treat Treat with 9-cis-Retinyl Linoleate and Controls start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis detection.

Troubleshooting and Considerations

  • Solubility: 9-cis-retinyl linoleate, like other retinoids, is hydrophobic. Ensure it is fully dissolved in the DMSO stock solution before diluting in culture medium. Gentle warming may be necessary. If precipitation occurs in the final medium, consider lowering the final concentration or testing alternative solubilization methods.[1]

  • Light Sensitivity: Retinoids are light-sensitive.[9] Protect all stock solutions and working solutions from light by using amber tubes and minimizing exposure during experimental manipulations.

  • Stability: Prepare fresh working solutions for each experiment from a frozen stock to avoid degradation. Aliquot stock solutions to minimize freeze-thaw cycles.[8]

  • Cell Line Variability: The response to 9-cis-retinyl linoleate can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type.

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) to account for any effects of the solvent on the cells.[8]

Conclusion

9-cis-retinyl linoleate offers a valuable tool for in vitro studies of retinoid signaling. Its pro-drug nature provides a more stable and physiologically relevant method for delivering the potent dual RAR/RXR agonist, 9-cis-retinoic acid, to cultured cells. The protocols detailed in this application note provide a solid foundation for investigating the effects of 9-cis-retinyl linoleate on cell proliferation, differentiation, and apoptosis. By understanding the underlying scientific principles and carefully optimizing experimental conditions, researchers can effectively leverage this compound to further unravel the complex roles of retinoids in health and disease.

References

  • RXR agonist-induced activation of dominant-negative RXR-retinoic acid receptor alpha403 heterodimers is developmentally regulated during myeloid differentiation. Molecular and Cellular Biology. [Link]

  • Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5). The Journal of Biological Chemistry. [Link]

  • Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis. Proceedings of the National Academy of Sciences. [Link]

  • 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway. Biochemical Journal. [Link]

  • Retinoic Acid Receptor/Retinoid X Receptor Heterodimers Can Be Activated through Both Subunits Providing a Basis for a Novel Class of Retinoid Ligands. Diva-Portal.org. [Link]

  • The 9-cis retinoic acid signaling pathway and its regulation of prostaglandin-endoperoxide synthase 2 during in vitro maturation of pig cumulus cell-oocyte complexes and effects on parthenogenetic embryo production. Biology of Reproduction. [Link]

  • Retinoic acid receptor- and retinoid X receptor-selective retinoids activate signaling pathways that converge on AP-1 and inhibit squamous differentiation in human bronchial epithelial cells. AACR Journals. [Link]

  • The 9-Cis Retinoic Acid Signaling Pathway and Its Regulation of Prostaglandin. Biology of Reproduction. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. MDPI. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • 9-cis-retinoic acid is a high affinity ligand for the retinoid X receptor. Cell. [Link]

  • Quantitative assessment of adipocyte differentiation in cell culture. PMC. [Link]

  • Oil Red-O staining for in vitro adipogenic differentiation of the mixed... ResearchGate. [Link]

  • Signaling by Retinoic Acid. Reactome Pathway Database. [Link]

  • Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake. PMC. [Link]

  • Retinoic acid stability in stem cell cultures. PubMed. [Link]

  • 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. PubMed. [Link]

  • Retinyl Ester Storage Particles (Retinosomes) from the Retinal Pigmented Epithelium Resemble Lipid Droplets in Other Tissues. PMC. [Link]

  • Toctino. Liv Hospital. [Link]

  • 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis. PMC. [Link]

  • Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes. PubMed. [Link]

  • Preparation of retinyl esters.
  • 9-cis-Retinol Linoleate — Chemical Substance Information. NextSDS. [Link]

  • Retinol esterification in Sertoli cells by lecithin-retinol acyltransferase. Journal of Biological Chemistry. [Link]

  • 9-cis-retinyl linoleate-d5. Axios Research. [Link]

  • 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry. [Link]

  • Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65(-/-) Mice. ResearchGate. [Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC. [Link]

  • Retinol tracing within murine neural retina reveals cell type-specific retinol transport and distribution. JCI. [Link]

  • Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 9-cis-retinyl linoleate synthesis

Welcome to the Technical Support Center for retinoid synthesis. 9-cis-retinyl linoleate is a highly specialized fatty acid ester of a retinol isomer, frequently utilized in investigational dermatology, visual cycle mappi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for retinoid synthesis. 9-cis-retinyl linoleate is a highly specialized fatty acid ester of a retinol isomer, frequently utilized in investigational dermatology, visual cycle mapping, and Vitamin A5/RXR pathway research[1][2].

Synthesizing this specific ester presents a "dual-liability" challenge:

  • The Retinoid Liability: The 9-cis double bond is sterically hindered and thermodynamically driven to isomerize into the more stable all-trans configuration under light, heat, or acidic conditions[3][4].

  • The Fatty Acid Liability: Linoleic acid contains two skipped dienes with highly reactive bis-allylic protons, making it exceptionally susceptible to autoxidation and free-radical degradation.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you maximize your reaction yields and preserve stereochemical integrity.

I. Quantitative Diagnostic Matrix

Before altering your protocol, identify your specific yield-loss mechanism using the diagnostic matrix below.

Synthesis MethodTarget YieldPrimary Yield-Loss FactorDiagnostic Signal (HPLC / UV-Vis)Corrective Action
Steglich (DCC/DMAP) 75–85%N-acylurea byproduct formationMassive broad peak at higher retention timeEnforce strictly anhydrous conditions; increase DMAP equivalents.
Acid Chloride 50–60%Acid-catalyzed isomerizationMultiple peaks (all-trans, 13-cis); UV λmax​ shiftAdd pyridine/TEA as an HCl scavenger; switch to milder base.
Enzymatic (Lipase) 85–95%Thermodynamic equilibrium stallingHigh residual 9-cis-retinol peakIntroduce 3Å molecular sieves or mild vacuum to sequester water.

II. Synthesis Pathways & Failure Nodes

The following diagram illustrates the logical flow of both chemical and enzymatic synthesis routes, highlighting the critical thermodynamic failure nodes where yield is most commonly lost.

G R 9-cis-Retinol Chem DCC/DMAP Coupling R->Chem Enz Lipase Catalysis R->Enz L Linoleic Acid L->Chem L->Enz Prod 9-cis-Retinyl Linoleate Chem->Prod Anhydrous, Dark Fail1 Isomerization (Light) Chem->Fail1 Fail2 Oxidation (O2) Chem->Fail2 Fail3 N-acylurea (Moisture) Chem->Fail3 Enz->Prod Vacuum/Sieves Enz->Fail2

Fig 1. Synthesis pathways for 9-cis-retinyl linoleate and primary thermodynamic failure nodes.

III. Self-Validating Experimental Protocols

To troubleshoot low yields, you must establish a baseline using self-validating methodologies. Below are the two gold-standard protocols optimized for 9-cis-retinyl linoleate.

Protocol A: Modified Steglich Esterification (Chemical)

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[4]. Because 9-cis-retinol is sterically hindered, the standard Steglich reaction often stalls, allowing the intermediate to rearrange into a dead-end N-acylurea.

Causality & Logic: We use a reverse-addition technique with a stoichiometric excess of DMAP. DMAP acts as a nucleophilic catalyst, rapidly attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species before the detrimental 1,3-rearrangement can occur.

Step-by-Step Workflow:

  • Preparation (Dark Room): Perform all steps under amber or red light to prevent photoisomerization of the 9-cis double bond[3]. Purge all glassware with Argon.

  • Activation: Dissolve 1.2 eq of linoleic acid in anhydrous Dichloromethane (DCM). Add 1.5 eq of DMAP and cool to 0°C. Slowly add 1.2 eq of DCC.

    • Validation Checkpoint: Within 5–10 minutes, a white precipitate of dicyclohexylurea (DCU) will form. This is your visual confirmation that the O-acylisourea intermediate has been successfully generated.

  • Coupling: Dissolve 1.0 eq of 9-cis-retinol in anhydrous DCM and add dropwise to the activated mixture over 30 minutes. Allow to warm to room temperature and stir for 12 hours under Argon.

  • Workup & Validation: Filter off the DCU precipitate. Wash the filtrate with cold 0.5 M HCl (briefly, to remove DMAP), followed immediately by saturated NaHCO3​ to neutralize the acid and prevent retinoid degradation.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). 9-cis-retinol ( Rf​≈0.3 ) should disappear, replaced by a non-polar UV-active spot ( Rf​≈0.8 ).

Protocol B: Chemo-Enzymatic Esterification (Biological)

For researchers struggling with isomerization under chemical conditions, enzymatic synthesis using immobilized lipases (e.g., Rhizomucor miehei or Candida antarctica Lipase B) offers a mild, highly selective alternative[5][6].

Causality & Logic: Lipases operate near room temperature and at neutral pH, completely eliminating acid-catalyzed isomerization. However, esterification produces water. If water accumulates, the enzyme will catalyze the reverse reaction (hydrolysis), stalling your yield at ~50%. We bypass this by introducing molecular sieves to continuously drive the equilibrium forward.

Step-by-Step Workflow:

  • Substrate Mixing: Combine 9-cis-retinol and linoleic acid in a 1:1.5 molar ratio in anhydrous hexane or toluene.

  • Equilibrium Shifting: Add 10% (w/v) of freshly activated 3Å molecular sieves to the reaction vessel.

  • Catalysis: Add 5–10% (w/w relative to substrates) of immobilized lipase[6]. Purge with Argon and incubate in an orbital shaker at 40°C in the dark for 48–72 hours.

  • Workup & Validation:

    • Validation Checkpoint: The reaction is self-terminating and clean. Filter the mixture to remove the immobilized enzyme and molecular sieves. The crude product will be highly pure, requiring only minimal flash chromatography to remove excess linoleic acid.

IV. FAQs & Deep-Dive Troubleshooting

Q: My Steglich esterification yield is stuck at 30%, and HPLC shows a massive, highly non-polar byproduct. What went wrong? A: You are likely seeing the formation of an N-acylurea byproduct. In the presence of trace moisture, or if the addition of 9-cis-retinol is too slow, the active O-acylisourea intermediate undergoes a 1,3-rearrangement. Fix: Ensure your DCM is strictly anhydrous (distilled over calcium hydride). Increase your DMAP concentration to 1.5 equivalents to force the rapid formation of the acylpyridinium intermediate, which cannot rearrange.

Q: The yield is high, but my product's UV-Vis spectrum shows a λmax​ shift from the expected 328 nm. Is this normal? A: No. A shift in the UV absorption maximum indicates that your 9-cis-retinol has photoisomerized into all-trans-retinol or 13-cis-retinol[3]. Retinoids are highly sensitive to UV and blue light. Fix: You must wrap all reaction flasks in aluminum foil and conduct transfers under amber lighting. If you used the acid chloride method, the local acidity may have catalyzed the isomerization; switch to the enzymatic protocol.

Q: How do I prevent the linoleate chain from oxidizing during the purification process? A: Linoleic acid's bis-allylic protons are prime targets for autoxidation during rotary evaporation when the product is concentrated and exposed to air. Fix: Add 0.01% Butylated hydroxytoluene (BHT) to your chromatography solvents. BHT acts as a radical scavenger, protecting both the polyunsaturated fatty acid chain and the conjugated retinoid system. Always backfill your rotary evaporator with Argon, not ambient air.

Q: Can I use retinyl acetate as a starting material instead of free 9-cis-retinol? A: Yes. You can perform an enzymatic transesterification. By reacting 9-cis-retinyl acetate with free linoleic acid (or methyl linoleate) in the presence of an immobilized lipase and applying a mild vacuum to remove the volatile acetic acid (or methanol) byproduct, you can drive the reaction to completion without ever handling the highly unstable free retinol[6].

References

  • fatty acid ester suppliers USA, americanchemicalsuppliers.com,[Link]

  • WO2018091937A1 - Precursor compounds for providing retinoids of the vitamin a5 p
  • US7566795B2 - Prepar
  • Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests, nih.gov,[Link]

  • Synthesis and characterization of 13-cis-retinoic acid derivatives, researchgate.net,[Link]

  • US8030352B2 - Method of producing retinyl esters, google.com,

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 9-cis-Retinyl Linoleate HPLC Separation

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 9-cis-retinyl linoleate. As a lipophilic ester of a crucial vitamin A isomer, achieving robust and repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 9-cis-retinyl linoleate. As a lipophilic ester of a crucial vitamin A isomer, achieving robust and reproducible separation of 9-cis-retinyl linoleate requires careful consideration of the chromatographic conditions, particularly the mobile phase. This guide is structured to provide direct answers to common challenges, explain the underlying scientific principles, and offer field-proven protocols to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for setting up a successful HPLC method for 9-cis-retinyl linoleate analysis.

Q1: Should I use normal-phase (NP) or reverse-phase (RP) HPLC for 9-cis-retinyl linoleate separation?

A: For the specific goal of resolving geometric isomers of retinyl esters, Normal-Phase (NP) HPLC is generally superior .

  • Expertise & Experience: While RP-HPLC is often favored for its retention time stability, NP-HPLC provides greater resolving power for structurally similar, non-polar compounds like retinoid isomers.[1] The separation mechanism in NP-HPLC, which relies on adsorption to a polar stationary phase (like silica), is highly sensitive to the subtle differences in the three-dimensional shape of isomers like 9-cis and all-trans retinyl esters.[2] For analyses where isomer separation is not the primary goal and only quantification of total retinyl esters is needed, a well-developed RP-HPLC method can provide excellent reproducibility.[1][3]

Q2: What are typical starting mobile phase compositions for separating 9-cis-retinyl linoleate?

A: The starting point depends on your chosen chromatography mode. All mobile phase solvents should be HPLC grade.

  • For Normal-Phase (NP) HPLC: A common mobile phase consists of a non-polar primary solvent with a small percentage of a slightly more polar modifier. A good starting point is Hexane with 0.4% to 10% Ethyl Acetate or 2-Propanol (IPA) .[1][4][5]

    • Causality: Hexane serves as the weak, non-polar solvent. The polar modifier (ethyl acetate or IPA) competes with the analyte for adsorption sites on the silica stationary phase. Increasing the modifier percentage will decrease the retention time. For resolving closely eluting isomers, very low percentages of the modifier are often required.[1]

  • For Reverse-Phase (RP) HPLC: A typical mobile phase involves a mixture of polar organic solvents. A common starting point is Acetonitrile and Dichloromethane (e.g., 80:20 v/v) or Methanol/Acetonitrile/Dichloromethane mixtures .[6][7]

    • Causality: In RP-HPLC (with a C18 column), retention is driven by hydrophobic interactions. 9-cis-retinyl linoleate is highly non-polar and will be strongly retained. Solvents like dichloromethane are necessary to increase the mobile phase's non-polar character (elutropic strength) to elute the analyte in a reasonable time.[6]

Q3: How should I prepare and handle samples and standards to prevent degradation?

A: Retinoids, including 9-cis-retinyl linoleate, are highly susceptible to degradation from light, oxygen, and heat. Strict precautions are mandatory.

  • Light Sensitivity: Always work under dim yellow or red light.[8][9] Use amber vials or wrap glassware in aluminum foil. This prevents photoisomerization, which can change 9-cis to other isomers, compromising the accuracy of your analysis.[9]

  • Oxidative Stability: Purge solvents with an inert gas like nitrogen or argon.[10] Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.5 mg/mL) to your sample solvent, though its use in the mobile phase should be evaluated for potential interference.[11]

  • Thermal Stability: Prepare samples on ice and store them at -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles. For analysis, use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C).

Q4: What is the role of mobile phase additives like acetic acid or trifluoroacetic acid (TFA)?

A: These additives are primarily used to improve peak shape but are more common in methods for more polar retinoids (like retinoic acid) than for retinyl esters.

  • In NP-HPLC: A small amount of glacial acetic acid (e.g., 0.05-0.1%) can sometimes be added to the mobile phase.[12]

    • Causality: The acid can suppress the ionization of residual silanol groups on the silica stationary phase. These ionized silanols can cause undesirable secondary interactions with analytes, leading to peak tailing. By keeping them protonated, the peak shape becomes more symmetrical.

  • In RP-HPLC: Additives like TFA or formic acid (typically 0.1%) are used to control the pH of the mobile phase.[13]

    • Causality: While 9-cis-retinyl linoleate is not ionizable, these acids are critical when separating mixtures that include ionizable retinoids like retinoic acid. Maintaining a low pH ensures these compounds are in a single, non-ionized form, preventing peak splitting and improving retention.[13][14] For ester analysis alone, they are generally not necessary unless there are system- or column-specific issues with peak shape.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: I have poor resolution between 9-cis-retinyl linoleate and another retinyl ester isomer (e.g., all-trans).

  • Initial Question: Is your mobile phase strength optimal?

    • Explanation: In NP-HPLC, resolution is highly sensitive to the concentration of the polar modifier. If peaks are eluting too quickly (low retention), there isn't enough interaction with the stationary phase to achieve separation.

    • Solution: Systematically decrease the percentage of the polar modifier (e.g., 2-propanol or ethyl acetate) in your hexane mobile phase. Try reducing it in small increments (e.g., from 1.0% to 0.8%, then 0.6%). This will increase retention times and should improve the separation between isomers.[13]

  • Follow-up Question: Have you tried changing the selectivity of the mobile phase?

    • Explanation: "Selectivity" refers to the ability of the chromatographic system to distinguish between analytes. Different polar modifiers have different chemical properties and will interact with your analytes and the stationary phase in unique ways.

    • Solution: If reducing the modifier strength isn't enough, switch to a different modifier. For example, if you are using 2-propanol, try ethyl acetate or a mixture of the two. The change in solvent properties can alter the relative retention of the isomers, often leading to a successful separation. A solvent triangle approach can be a systematic way to explore different solvent combinations.[15]

Problem 2: My 9-cis-retinyl linoleate peak is tailing or broad.

  • Initial Question: Is your column properly conditioned and is the mobile phase free of water?

    • Explanation: In NP-HPLC, the activity of the silica stationary phase is critically dependent on its hydration level. Trace amounts of water in the mobile phase can deactivate the silica, leading to inconsistent retention and poor peak shape.

    • Solution: Ensure you are using fresh, HPLC-grade anhydrous solvents. Before analysis, flush the column with the mobile phase for an extended period (at least 30-60 minutes) until a stable baseline is achieved. This ensures the column is fully equilibrated.

  • Follow-up Question: Have you considered interactions with the stationary phase or system?

    • Explanation: Peak tailing can be caused by secondary interactions, such as those with active silanol groups on the silica surface or trace metals in the HPLC system.[16] Sample overload can also cause peak broadening.[16]

    • Solution:

      • Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to rule out mass overload.[16]

      • Add a Modifier: As mentioned in the FAQ, adding a small amount of acetic acid to the NP mobile phase can suppress silanol activity.[12]

      • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[16]

Problem 3: My retention times are drifting or unstable.

  • Initial Question: Is your mobile phase composition and temperature stable?

    • Explanation: Retention in NP-HPLC is extremely sensitive to minor changes in mobile phase composition and temperature. Volatilization of the more volatile component (hexane) can change the modifier ratio, and temperature fluctuations affect interaction kinetics.

    • Solution:

      • Temperature Control: Use a column oven to maintain a constant temperature (e.g., 25-30°C). This will significantly improve retention time reproducibility.[17]

      • Solvent Preparation: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using an online mixer (quaternary pump), ensure the solvents are properly degassed.

      • Column Equilibration: Ensure the column is fully equilibrated before starting your analytical sequence. Run several blank injections or injections of a standard until the retention time is stable.[16]

Section 3: Protocols and Workflows
Protocol 1: Preparation of a Standard NP-HPLC Mobile Phase

This protocol describes the preparation of 1 L of Hexane / 2-Propanol (99.6 / 0.4 v/v) mobile phase.

Materials:

  • HPLC-grade n-Hexane (anhydrous preferred)

  • HPLC-grade 2-Propanol (IPA)

  • 1000 mL volumetric flask

  • 10 mL graduated cylinder or pipette

  • Glass mobile phase reservoir bottle

  • Ultrasonic bath or vacuum degasser

Procedure:

  • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Measure Modifier: Using a 10 mL graduated cylinder or calibrated pipette, precisely measure 4.0 mL of 2-Propanol.

  • Initial Mixing: Add the 4.0 mL of 2-Propanol to the 1000 mL volumetric flask.

  • Add Primary Solvent: Add approximately 900 mL of n-Hexane to the flask. Swirl gently to mix.

  • Bring to Volume: Carefully add n-Hexane to the 1000 mL mark on the volumetric flask. Stopper the flask and invert it 15-20 times to ensure the solution is completely homogenous.

  • Degas Mobile Phase: Transfer the solution to the mobile phase reservoir. Degas the mobile phase for 10-15 minutes using an ultrasonic bath or a vacuum degasser to remove dissolved gases, which can cause pump problems and baseline noise.

  • System Flush: Place the solvent line into the reservoir and purge the HPLC pump and lines thoroughly with the new mobile phase before equilibrating the column.

Workflow 2: Systematic Troubleshooting of Poor Resolution

The following diagram outlines a logical workflow for diagnosing and solving poor peak resolution in the separation of 9-cis-retinyl linoleate.

TroubleshootingWorkflow Start Poor Resolution Observed (Peaks Overlapping) Check_RT Are Retention Times (k') in optimal range (2-10)? Start->Check_RT Adjust_Strength Adjust Mobile Phase Strength (Decrease % Polar Modifier) Check_RT->Adjust_Strength No (k' < 2) Check_Efficiency Is Peak Width Excessive? (Low Plate Count) Check_RT->Check_Efficiency Yes (k' is optimal) Success Resolution Achieved Adjust_Strength->Success Change_Selectivity Change Mobile Phase Selectivity Change_Modifier Switch Polar Modifier (e.g., IPA to Ethyl Acetate) Change_Selectivity->Change_Modifier Change_Primary Switch Primary Solvent (e.g., Hexane to Heptane) Change_Selectivity->Change_Primary Change_Modifier->Success Change_Primary->Success Check_Efficiency->Change_Selectivity No (Peaks are sharp but still co-eluting) Optimize_Flow Optimize Flow Rate (Lower flow rate may increase resolution) Check_Efficiency->Optimize_Flow Yes Check_Column Check Column Health (Perform QC test, check backpressure) Optimize_Flow->Check_Column No Improvement Optimize_Flow->Success New_Column Replace Column Check_Column->New_Column Column Fails QC New_Column->Success

Sources

Troubleshooting

Ideal storage conditions to maintain 9-cis-retinyl linoleate structural integrity

Welcome to the Application Scientist Support Portal. Handling complex retinoid esters like 9-cis-retinyl linoleate requires stringent environmental controls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling complex retinoid esters like 9-cis-retinyl linoleate requires stringent environmental controls. As a lipid-soluble ester combining a highly conjugated polyene chain with a polyunsaturated fatty acid, this molecule is exceptionally vulnerable to environmental degradation ([1]). Below is our comprehensive troubleshooting guide and protocol repository designed to ensure your experimental integrity.

Troubleshooting FAQs

Q1: Why does my 9-cis-retinyl linoleate degrade so much faster than standard retinyl palmitate? A: The instability is driven by a dual structural vulnerability. Standard retinyl palmitate possesses a saturated fatty acid tail, making it relatively resistant to air oxidation, though it remains susceptible to photolysis ([2]). In contrast, 9-cis-retinyl linoleate contains a polyunsaturated linoleic acid tail. The bis-allylic methylene groups in this tail are prime targets for hydrogen abstraction, initiating rapid lipid peroxidation cascades in the presence of reactive oxygen species (ROS) ([3]). Concurrently, the 9-cis configuration of the retinol moiety is thermodynamically less stable than the all-trans isomer, making it highly susceptible to rapid photoisomerization when exposed to UV or visible light ([1]).

Q2: What are the absolute ideal storage conditions to arrest degradation? A: To maintain structural integrity, you must eliminate light, oxygen, and thermal energy:

  • Temperature: Store at -80°C (or -86°C) for any long-term storage ([1]). Thermal stress accelerates ester cleavage and oxidation.

  • Atmosphere: Store under a strict inert gas blanket. Argon is highly preferred over Nitrogen because it is denser than air and provides a more effective displacement of residual oxygen ([4]).

  • Light: Use amber or opaque glass vials. If clear vials must be used, they must be tightly wrapped in aluminum foil to block photon-driven degradation ([4]).

Degradation Compound 9-cis-Retinyl Linoleate PhotoIsom Photoisomerization (all-trans shift) Compound->PhotoIsom Yields LipidPerox Lipid Peroxidation (Linoleate double bonds) Compound->LipidPerox Yields Cleavage Thermal Degradation Compound->Cleavage Yields Light UV / Photons Light->Compound Catalyzes Oxygen ROS / O2 Oxygen->Compound Oxidizes Temp Heat (> -20°C) Temp->Compound Accelerates

Caption: Environmental stressors and their specific degradation pathways on 9-cis-retinyl linoleate.

Q3: Can I dissolve the compound in standard analytical grade solvents? A: No. Dissolving the compound in oxygen-rich solvents will immediately trigger degradation. Solvents such as ethanol, DMSO, or DMF must be rigorously purged with an inert gas (Argon) prior to use ([5]). Furthermore, we strongly recommend the addition of an antioxidant, such as Butylated hydroxytoluene (BHT) or alpha-tocopherol, to the solvent to quench any free radical chain reactions ([6]).

Quantitative Stability Profile

To illustrate the necessity of these protocols, the following table summarizes the comparative stability factors of retinoid esters based on their structural components.

CompoundTail SaturationPrimary Degradation PathwayEstimated Half-Life (Ambient Air, 25°C, Light)Recommended Storage Temp
Retinyl Palmitate SaturatedPhotoisomerization ([2])~4-6 hours-20°C
Retinyl Linoleate PolyunsaturatedLipid Peroxidation & Photolysis< 2 hours-80°C ([1])
9-cis-Retinyl Linoleate PolyunsaturatedRapid Isomerization & Peroxidation< 1 hour-80°C to -86°C ([1])

Standard Operating Procedure: Aliquoting and Storage Workflow

To establish a self-validating system, every step of your handling protocol must actively prevent the introduction of the three stressors (light, oxygen, heat). Follow this methodology strictly to ensure batch-to-batch reproducibility.

Step-by-Step Methodology:

  • Environmental Preparation: Turn off all standard fluorescent/LED overhead lights. Conduct all handling under dim yellow light to prevent photoisomerization ([7]).

  • Solvent Purging: Select your solvent (e.g., anhydrous ethanol or DMSO). Sparge the solvent with high-purity Argon gas for at least 15-20 minutes to displace dissolved oxygen ([5]).

  • Antioxidant Addition (Optional but Recommended): Add BHT to the purged solvent at a concentration of 0.01% to 0.1% (w/v) to provide a chemical shield against lipid peroxidation ([6]).

  • Thawing: Retrieve the 9-cis-retinyl linoleate from the -80°C freezer. Allow it to thaw on ice in the dark. Never apply heat to accelerate thawing ([4]).

  • Dissolution & Aliquoting: Dissolve the compound in the purged solvent. Immediately partition the solution into single-use amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and fresh oxygen.

  • Argon Blanketing: Gently blow a stream of Argon gas over the headspace of each vial for 10 seconds before immediately capping tightly. Argon's higher density ensures it settles over the liquid, pushing out ambient air ([4]).

  • Cryogenic Storage: Transfer all sealed aliquots immediately to a -80°C (or -86°C) freezer for long-term storage ([1]).

Workflow Start Dark Room (Yellow Light) Purge Purge Solvents (Argon Gas) Start->Purge Dissolve Dissolve on Ice (+ BHT) Purge->Dissolve Aliquots Amber Vials (Single-use) Dissolve->Aliquots ArgonBlanket Argon Blanket Headspace Aliquots->ArgonBlanket Store Store at -80°C ArgonBlanket->Store

Caption: Step-by-step self-validating workflow for aliquoting 9-cis-retinyl linoleate.

References

  • Title: Properties of Retinoids: Structure, Handling, and Preparation Source: ResearchGate URL: [Link]

  • Title: Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation Source: ACS Food Science & Technology URL: [Link]

  • Title: US8299122B2 - Method for stabilizing retinoic acid Source: Google Patents URL
  • Title: Esterification makes retinol more labile to photolysis Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative receptor activation of 9-cis-retinyl linoleate and 9-cis-retinoic acid

Target Audience: Researchers, Application Scientists, and Dermatological Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary The development of retinoid-based thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Dermatological Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary

The development of retinoid-based therapeutics requires a precise understanding of ligand-receptor dynamics. This guide provides an objective, data-driven comparison between 9-cis-retinoic acid (9-cis-RA) , a highly potent endogenous pan-agonist, and 9-cis-retinyl linoleate , a lipophilic esterified pro-drug. While 9-cis-RA directly coordinates with the ligand-binding domains (LBDs) of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to drive immediate gene transcription, 9-cis-retinyl linoleate requires a multi-step enzymatic cascade to become biologically active. Understanding this dichotomy is critical for formulating therapeutics that balance transcriptional efficacy with cutaneous tolerability.

Mechanistic Divergence: Direct Agonism vs. Metabolic Pro-Drug

The Direct Pan-Agonist: 9-cis-Retinoic Acid

9-cis-RA (also known pharmacologically as alitretinoin) is unique among endogenous retinoids due to its high-affinity binding to both RARs and RXRs[1]. The presence of a free terminal carboxyl group allows 9-cis-RA to form critical salt bridges (typically with conserved Arginine residues) within the hydrophobic ligand-binding pocket of the receptors. This binding induces a conformational shift—specifically the repositioning of helix H12—which ejects corepressors and recruits coactivators like SRC-1, initiating transcription[2].

The Storage Ester: 9-cis-Retinyl Linoleate

Conversely, 9-cis-retinyl linoleate is a fatty acid ester. The esterification of the terminal hydroxyl group with a bulky 18-carbon linoleic acid chain sterically precludes entry into the RAR/RXR binding pockets, rendering it biologically inert at the receptor level[3]. To exert biological activity, it must undergo a three-step metabolic conversion:

  • Hydrolysis: Cleavage by retinyl ester hydrolases (REH) to yield 9-cis-retinol.

  • First Oxidation: Conversion to 9-cis-retinal by retinol dehydrogenases (RDH/SDR).

  • Second Oxidation: Irreversible conversion to active 9-cis-RA by retinaldehyde dehydrogenases (RALDH)[4][5].

Pathway Visualization

RetinoidPathway RL 9-cis-Retinyl Linoleate (Inert Pro-drug) ROH 9-cis-Retinol (Intermediate) RL->ROH Retinyl Ester Hydrolase (REH) RAL 9-cis-Retinal (Intermediate) ROH->RAL Retinol Dehydrogenase (RDH) RA 9-cis-Retinoic Acid (Active Ligand) RAL->RA Retinaldehyde Dehydrogenase RXR RAR / RXR Receptors (Nucleus) RA->RXR Direct Binding (Kd < 20 nM) Gene Gene Transcription (RARE / RXRE) RXR->Gene Coactivator Recruitment

Metabolic conversion of 9-cis-retinyl linoleate to 9-cis-RA for RAR/RXR activation.

Quantitative Receptor Activation Profile

The following table synthesizes the binding affinities and activation kinetics of both compounds. 9-cis-RA exhibits nanomolar affinity for both receptor families, whereas 9-cis-retinyl linoleate shows negligible direct binding, relying entirely on cellular metabolic competence.

Parameter9-cis-Retinoic Acid9-cis-Retinyl Linoleate
Receptor Target RAR (α, β, γ) & RXR (α, β, γ)None (Directly)
RAR Binding Affinity (Kd) 0.2 – 0.7 nM[1]> 10,000 nM (No direct binding)
RXR Binding Affinity (Kd) 14.1 – 18.3 nM[1]> 10,000 nM (No direct binding)
Metabolic Requirement None (Directly Active)High (REH → RDH → RALDH)[5]
Onset of Action Rapid (Minutes to Hours)Delayed (Hours to Days)
Clinical Profile High efficacy, high irritation riskGradual release, high tolerability

Experimental Methodologies

To rigorously compare these compounds, researchers must employ self-validating experimental systems that distinguish between direct receptor binding and metabolism-dependent cellular activation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay

Purpose: To isolate and quantify direct ligand-receptor binding without the confounding variable of cellular metabolism. Causality & Validation: TR-FRET is chosen over traditional radioligand assays because it directly measures the functional conformational change (coactivator recruitment) upon ligand binding. By using purified recombinant proteins, this assay self-validates the inability of 9-cis-retinyl linoleate to directly activate the receptor.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Complex Assembly: Combine 5 nM GST-tagged RXRα-LBD (Ligand Binding Domain) with 2 nM Terbium-labeled anti-GST antibody (donor) and 100 nM Fluorescein-labeled SRC-1 peptide (acceptor).

  • Compound Titration: Dispense 9-cis-RA and 9-cis-retinyl linoleate in a 12-point serial dilution (from 10 µM to 0.1 nM) into a 384-well plate.

  • Incubation: Add the receptor/peptide complex to the compounds. Incubate in the dark at room temperature for 1 hour to reach equilibrium.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio.

  • Expected Outcome: 9-cis-RA will yield a robust sigmoidal dose-response curve (EC50 ~15 nM). 9-cis-retinyl linoleate will produce a flat line, confirming a lack of direct binding.

Protocol 2: Luciferase Reporter Assay in Esterase-Competent Cells

Purpose: To evaluate the pro-drug efficacy of 9-cis-retinyl linoleate by measuring its metabolic conversion into active 9-cis-RA and subsequent transcriptional activation. Causality & Validation: We utilize human keratinocytes (HaCaT cells) because they possess the endogenous REH, RDH, and RALDH enzymes necessary for retinoid metabolism. To make this a self-validating system, a control group treated with a broad-spectrum esterase inhibitor (e.g., PMSF) is mandatory. If the esterase inhibitor abolishes the signal from 9-cis-retinyl linoleate but not from 9-cis-RA, it definitively proves the pro-drug mechanism.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed HaCaT cells in 96-well plates. Co-transfect with a RARE-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using lipofection.

  • Pre-treatment (Validation Step): 24 hours post-transfection, pre-treat half the wells with 100 µM PMSF (esterase inhibitor) for 1 hour.

  • Compound Dosing: Treat cells with 1 µM of either 9-cis-RA or 9-cis-retinyl linoleate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow time for enzymatic conversion and transcription.

  • Lysis & Measurement: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.

  • Data Interpretation: Calculate the relative light units (RLU). 9-cis-RA will show high RLU regardless of PMSF. 9-cis-retinyl linoleate will show moderate-to-high RLU in standard conditions, but baseline RLU in the presence of PMSF.

Formulation & Drug Development Implications

For drug development professionals, the choice between these two molecules dictates the therapeutic profile of the final product:

  • 9-cis-Retinoic Acid (Alitretinoin): Ideal for acute, severe dermatological conditions (e.g., chronic hand eczema, Kaposi's sarcoma lesions) where immediate, potent receptor activation is required. However, its direct binding causes rapid upregulation of inflammatory cytokines, leading to retinoid dermatitis (erythema, scaling)[3].

  • 9-cis-Retinyl Linoleate: Ideal for long-term, anti-aging, or maintenance therapies. The linoleate moiety not only prevents premature receptor activation but also provides essential fatty acid benefits to the skin barrier upon cleavage. The rate-limiting enzymatic conversion acts as a biological "drip-feed," maintaining sub-toxic levels of active retinoic acid, thereby drastically improving patient compliance and tolerability[6].

References

  • Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids Proceedings of the National Academy of Sciences (PNAS) / NIH PMC[Link][1]

  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators bioRxiv[Link][2]

  • Risk assessment of vitamin A (retinol and retinyl esters) in cosmetics Vitenskapskomiteen for mat og miljø (VKM)[Link][6]

  • Quantification of Endogenous Retinoids National Institutes of Health (NIH) / PMC[Link][4]

  • What are the different forms of retinoids? Typology[Link][3]

  • Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series National Institutes of Health (NIH) / PMC[Link][5]

Sources

Comparative

Comparative Metabolism and Pharmacokinetics: 9-cis-Retinyl Linoleate vs. Retinyl Acetate

As drug development increasingly targets specific nuclear receptor pathways—such as those governed by the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR)—understanding the precise metabolic fate of retinoid pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets specific nuclear receptor pathways—such as those governed by the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR)—understanding the precise metabolic fate of retinoid precursors is critical. Retinyl esters serve as the primary storage and transport forms of vitamin A, but their metabolic kinetics are heavily dictated by their ester chain length and isomeric geometry.

This guide provides an objective, data-driven comparison between retinyl acetate (a short-chain, predominantly all-trans synthetic standard) and 9-cis-retinyl linoleate (a long-chain, sterically hindered 9-cis ester), detailing their structural divergence, enzymatic hydrolysis rates, and downstream signaling targets.

Structural and Chemical Divergence

The metabolic trajectory of a retinyl ester is fundamentally programmed by its chemical structure:

  • Retinyl Acetate (C22H32O2): Comprising a short two-carbon acetate group attached to a retinol backbone, this molecule is highly accessible to aqueous and interfacial enzymes. It is predominantly synthesized in the all-trans configuration and is widely utilized in pharmacokinetic studies to estimate total body vitamin A stores due to its rapid systemic equilibration [1].

  • 9-cis-Retinyl Linoleate (C38H60O2): This ester features a bulky, 18-carbon polyunsaturated fatty acid (linoleate, C18:2) conjugated to a 9-cis-retinol backbone. The 9-cis geometry introduces a significant "bend" in the polyene chain, which, combined with the long lipid tail, restricts its solubility to lipid droplets and necessitates highly specific enzymes for hydrolysis [2].

Metabolic Pathways & Enzymatic Hydrolysis Kinetics

The most profound difference between these two compounds lies in their hydrolysis kinetics. Retinyl esters must be hydrolyzed to free retinol before they can be oxidized into active retinoic acid metabolites.

Retinyl Acetate Hydrolysis: Due to the lack of steric hindrance from the short acetate chain, retinyl acetate is rapidly cleaved by promiscuous non-specific esterases and pancreatic lipases in the gut and liver. It does not require specialized retinoid-binding proteins for initial processing, leading to a rapid spike in plasma all-trans-retinol following oral administration [1].

9-cis-Retinyl Linoleate Hydrolysis: Conversely, 9-cis-retinyl linoleate is resistant to non-specific esterases. Its cleavage is strictly regulated by specific Retinyl Ester Hydrolases (REHs) . The 9-cis conformation further slows this process; for instance, REH enzymes in the retinal pigment epithelium (RPE) hydrolyze 11-cis and all-trans esters significantly faster than their 9-cis counterparts. This slow, regulated hydrolysis allows 9-cis-retinyl linoleate to act as a stable, localized tissue reservoir for 9-cis-retinoids in tissues like the liver, testes, and RPE [2].

PathwayComparison RAc Retinyl Acetate (Short-chain, all-trans) Est Non-specific Esterases (Rapid Cleavage) RAc->Est RLin 9-cis-Retinyl Linoleate (Long-chain, 9-cis) REH Specific REH (Regulated Cleavage) RLin->REH atROL all-trans-Retinol Est->atROL c9ROL 9-cis-Retinol REH->c9ROL atRA all-trans-Retinoic Acid atROL->atRA c9RA 9-cis-Retinoic Acid c9ROL->c9RA RAR RAR Activation (Targeted Transcription) atRA->RAR RXR RXR/RAR Pan-Activation (Pleiotropic Transcription) c9RA->RXR

Metabolic divergence of Retinyl Acetate and 9-cis-Retinyl Linoleate.

Downstream Receptor Activation

The ultimate pharmacological value of these esters is dictated by their active downstream metabolites:

  • Metabolism of retinyl acetate yields all-trans-retinoic acid (ATRA) , which is a strict ligand for the Retinoic Acid Receptor (RAR).

  • Metabolism of 9-cis-retinyl linoleate yields 9-cis-retinoic acid , a unique pan-agonist that binds with high affinity to both RAR and the Retinoid X Receptor (RXR). RXR activation is critical because RXR forms heterodimers with numerous other nuclear receptors (e.g., PPAR, LXR, FXR), making 9-cis-retinyl precursors highly valuable for broad metabolic and ophthalmic therapeutic applications [3].

Quantitative Pharmacokinetic Comparison

The table below summarizes the key metabolic and pharmacokinetic parameters distinguishing these two compounds, compiled from quantitative HPLC and mass spectrometry tissue analyses [4].

ParameterRetinyl Acetate9-cis-Retinyl Linoleate
Ester Chain Length Short (C2)Long, Polyunsaturated (C18:2)
Isomeric Form Predominantly all-trans9-cis
Primary Hydrolyzing Enzyme Non-specific Esterases / LipasesSpecific Retinyl Ester Hydrolases (REH)
Hydrolysis Kinetics (Vmax) High (Rapid systemic release)Low (Slow, sustained tissue release)
Active Downstream Metabolite all-trans-Retinoic Acid (ATRA)9-cis-Retinoic Acid
Primary Receptor Target RARRXR & RAR (Pan-agonist)
Physiological/Clinical Role Pharmacokinetic standard; dietary supplementTissue-specific RXR signaling precursor

Experimental Methodologies for Retinoid Metabolism

To accurately evaluate the metabolic differences between these esters, experimental protocols must account for the extreme photosensitivity and oxidative liability of retinoids. The following protocols represent the gold standard for self-validating retinoid analysis.

Workflow S1 Tissue Homogenization S2 Substrate Incubation (Amber Light) S1->S2 S3 Lipid Extraction (Hexane + BHT) S2->S3 S4 Solvent Evaporation (N2 Gas) S3->S4 S5 LC-MS/MS Analysis S4->S5

LC-MS/MS experimental workflow for retinoid metabolite quantification.

Protocol 1: In Vitro Retinyl Ester Hydrolase (REH) Kinetics Assay

Causality Note: All steps must be performed under amber lighting (>500 nm) to prevent photo-isomerization of the 9-cis double bond into the more thermodynamically stable all-trans configuration.

  • Tissue Preparation: Homogenize target tissue (e.g., hepatic stellate cells or RPE) in a cold 50 mM Tris-HCl buffer (pH 7.4) containing 1% CHAPS. Why CHAPS? REHs are membrane-bound enzymes; a zwitterionic detergent like CHAPS solubilizes the protein without denaturing its active site.

  • Substrate Incubation: Prepare substrate micelles by sonicating either retinyl acetate or 9-cis-retinyl linoleate in buffer with 0.1% BSA. Incubate 100 µg of protein homogenate with 10 µM of substrate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethanol containing 0.1% Butylated hydroxytoluene (BHT). Why BHT? BHT is a radical scavenger that prevents the auto-oxidation of the polyene chain and the linoleate double bonds during extraction.

Protocol 2: LC-MS/MS Quantification of Retinoid Metabolites

Causality Note: Utilizing an internal standard structurally similar to the analyte ensures that any extraction losses are mathematically normalized, creating a self-validating quantitative system.

  • Lipid Extraction: Add 2 mL of LC-MS grade hexane to the terminated reaction mixture. Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. The highly lipophilic retinoids will partition exclusively into the upper hexane layer, leaving polar proteins and salts behind.

  • Evaporation & Reconstitution: Transfer the hexane layer to a clean amber glass vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid residue in 100 µL of methanol:acetonitrile (50:50, v/v).

  • Chromatographic Separation: Inject 10 µL onto a C30 reversed-phase HPLC column. Why C30? Standard C18 columns lack the shape selectivity required to baseline-resolve 9-cis from all-trans isomers. The long-chain C30 stationary phase provides superior steric recognition for geometric isomers [4].

  • Mass Spectrometry: Analyze via triple quadrupole MS in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for retinol (m/z 269.2 -> 93.1) and retinoic acid (m/z 301.2 -> 205.1).

References

  • Furr, H. C., et al. (2005). "Plasma kinetics of an oral dose of [2H4]retinyl acetate in human subjects with estimated low or high total body stores of vitamin A." American Journal of Clinical Nutrition. Available at:[Link]

  • Arnold, S. L., et al. (2014). "Inhibition of Retinoic Acid Biosynthesis by WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice." Journal of Biological Chemistry. Available at:[Link]

  • Scholl, H. P. N., et al. (2020). "Advanced late-onset retinitis pigmentosa with dominant-acting D477G RPE65 mutation is responsive to oral synthetic retinoid therapy." BMJ Open Ophthalmology. Available at:[Link]

  • Kane, M. A., et al. (2010). "Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC." Analytical Methods. Available at:[Link]

Sources

Validation

The Thermodynamics of Retinoid Stability: A Comparative Guide on 9-cis-Retinyl Linoleate vs. Standard Retinyl Esters

As a Senior Application Scientist, I frequently navigate the complex intersection of retinoid efficacy and formulation stability. Retinoids are notoriously sensitive to heat, light, and oxygen, undergoing rapid degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently navigate the complex intersection of retinoid efficacy and formulation stability. Retinoids are notoriously sensitive to heat, light, and oxygen, undergoing rapid degradation that compromises their biological efficacy in drug delivery and cosmeceuticals.

While retinyl esters like retinyl palmitate and retinyl acetate are industry standards due to their enhanced stability over free retinol, specialized derivatives like 9-cis-retinyl linoleate present a unique thermodynamic challenge. The 9-cis isomers are vital pharmaceutical pre-drugs—metabolized in the liver and eye to 9-cis-retinal to treat retinopathies by replacing deficient 11-cis-retinal chromophores [5][1]. However, esterification with linoleic acid (a polyunsaturated fatty acid) introduces distinct thermal stability dynamics compared to fully saturated esters. This guide objectively compares these degradation kinetics and provides a self-validating framework for stability testing.

Mechanistic Overview of Retinyl Ester Degradation

Thermal degradation of retinyl esters strictly follows first-order kinetics [1][2]. When subjected to thermal stress, these molecules undergo specific degradation pathways. For standard saturated esters, the primary vector is the isomerization and eventual cleavage of the polyene chain, forming anhydroretinol (AR) and free fatty acids [3][3].

However, 9-cis-retinyl linoleate faces a dual-threat degradation mechanism:

  • Polyene Chain Cleavage: Like all retinoids, the conjugated double-bond system is susceptible to heat-induced isomerization (e.g., shifting from 9-cis to all-trans or 13-cis) and hydrolysis.

  • Lipid Peroxidation: Unlike the saturated palmitate tail (C16:0), the linoleate tail (C18:2) contains two double bonds. This structural difference makes 9-cis-retinyl linoleate a viscous liquid at room temperature [4][4]. While this improves solubility in lipid vehicles, the increased molecular mobility and the presence of bis-allylic hydrogens significantly lower its activation energy for auto-oxidation under thermal stress.

ThermalDegradation Start 9-cis-Retinyl Linoleate ThermalStress Thermal Stress (>40°C) Start->ThermalStress Heat Exposure Isomerization Polyene Isomerization (all-trans, 13-cis) ThermalStress->Isomerization First-Order Kinetics Cleavage Ester Cleavage (Hydrolysis) ThermalStress->Cleavage Trace Moisture Oxidation Linoleate Auto-oxidation (Double Bonds) ThermalStress->Oxidation Oxygen Presence EfficacyLoss Loss of Biological Efficacy Isomerization->EfficacyLoss Degradants1 Anhydroretinol & Free Fatty Acids Cleavage->Degradants1 Degradants2 Lipid Hydroperoxides Oxidation->Degradants2 Degradants1->EfficacyLoss Degradants2->EfficacyLoss

Thermal degradation pathways of 9-cis-retinyl linoleate.

Comparative Thermal Stability Data

To objectively compare these compounds, we evaluate their activation energies ( Ea​ ) and physical states. Saturated esters consistently exhibit higher thermal stability thresholds. For instance, the activation energy for retinyl palmitate thermal degradation is approximately 100.41 kJ/mol, whereas shorter esters like retinyl acetate exhibit lower kinetic barriers (~80.59 kJ/mol) [2][5].

The table below summarizes the comparative stability profiles:

Retinyl EsterFatty Acid SaturationPhysical State (25°C)Relative Thermal StabilityPrimary Degradation Vector
Retinyl Palmitate Saturated (C16:0)Solid / WaxyHigh ( Ea​≈100.4 kJ/mol)Polyene chain cleavage
Retinyl Acetate Saturated (C2:0)SolidModerate ( Ea​≈80.6 kJ/mol)Polyene chain cleavage
9-cis-Retinyl Linoleate Polyunsaturated (C18:2)Viscous LiquidModerate-LowCleavage + Linoleate oxidation

Scientific Insight: The physical state is a critical determinant of stability. Saturated esters like palmitate form crystalline or waxy solids at room temperature, which inherently restricts molecular mobility and lowers the frequency of reactive collisions. Conversely, the polyunsaturated nature of linoleate renders 9-cis-retinyl linoleate a liquid[4][4], increasing its susceptibility to thermal degradation.

Self-Validating Experimental Protocol: Accelerated Thermal Degradation Kinetics

To ensure scientific integrity, stability data must be generated through a self-validating system that isolates thermal stress from photo-degradation and oxidative variables. The following HPLC-UV methodology is the gold standard for determining the first-order degradation kinetics of retinyl esters [1][6].

Objective:

Quantify the thermal degradation rate constant ( k ) of 9-cis-retinyl linoleate versus retinyl palmitate at elevated temperatures (40°C and 60°C).

Materials & Reagents:
  • Standards: 9-cis-retinyl linoleate (>98% purity), Retinyl palmitate (>98% purity).

  • Solvents: HPLC-grade Isopropanol.

  • Equipment: Amber glass HPLC vials, temperature-controlled dark incubator, HPLC-UV system (set to 325 nm).

Step-by-Step Methodology:
  • Sample Preparation (Causality: Matrix Isolation): Prepare 0.0001 M solutions of each retinyl ester in isopropanol. Why Isopropanol? Retinyl esters degrade slower in lower polarity solvents compared to highly polar environments. Using isopropanol isolates the intrinsic thermal stability of the molecule rather than solvent-mediated ionic dissociation[3][3].

  • Environmental Control (Causality: Variable Elimination): Transfer 1 mL aliquots into amber glass vials. Why Amber Vials? Retinoids undergo rapid photo-isomerization under ambient light. Amber vials block UV transmission, ensuring the observed degradation is purely thermal, preventing confounded data [1][6].

  • Atmospheric Purging (Causality: Oxidation Prevention): Purge the headspace of each vial with high-purity Nitrogen ( N2​ ) gas for 30 seconds before sealing with PTFE-lined caps. Why Nitrogen? The linoleate tail in 9-cis-retinyl linoleate is highly susceptible to auto-oxidation. Purging oxygen isolates the thermal cleavage mechanism from oxidative degradation [4][4].

  • Thermal Stress Application: Place sealed vials in dark incubators set to 25°C (Control), 40°C, and 60°C.

  • Time-Course Sampling & HPLC-UV Analysis: Extract samples at t=0,24,48,72,120, and 168 hours. Inject 10 µL into a C18 reverse-phase HPLC column. Monitor absorbance at 325 nm to quantify the remaining intact ester.

  • Data Synthesis (Kinetics): Plot ln(Ct​/C0​) versus time ( t ). The slope of the linear fit represents the degradation rate constant ( −k ), validating the first-order kinetic model [1][2].

Formulation Strategies for Drug Development

Because 9-cis-retinyl linoleate is critical for targeted therapies but suffers from lower standalone thermal stability than retinyl palmitate, formulation scientists must engineer specific microenvironments. Suspending the ester in a stabilized lipid vehicle (e.g., soybean oil) combined with lipophilic antioxidants (such as alpha-tocopherol or BHT) is highly recommended. These lipid matrices act as a sacrificial sink for free radicals generated during linoleate chain heating, drastically reducing the thermal degradation rate and extending the shelf-life of the pharmaceutical pre-drug [5][1].

Sources

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